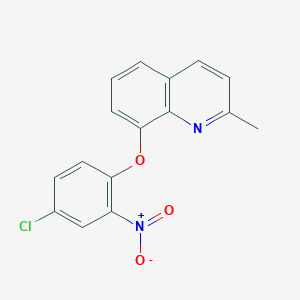

8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline

Description

8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline is a nitro-substituted quinoline derivative featuring a 2-methyl group on the quinoline core and a 4-chloro-2-nitrophenoxy substituent at the 8-position. This compound belongs to a broader class of quinoline derivatives known for their diverse pharmacological and material science applications, including anticancer, antimicrobial, and sensor development . The nitro and chloro groups confer electron-withdrawing properties, influencing its reactivity, solubility, and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

8-(4-chloro-2-nitrophenoxy)-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c1-10-5-6-11-3-2-4-15(16(11)18-10)22-14-8-7-12(17)9-13(14)19(20)21/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAQNDQXMRTKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC3=C(C=C(C=C3)Cl)[N+](=O)[O-])C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline typically involves the reaction of 4-chloro-2-nitrophenol with 2-methylquinoline under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (DMF).

Reduction: Hydrogen gas, palladium catalyst.

Major Products Formed

Oxidation: Formation of 8-(4-Amino-2-nitrophenoxy)-2-methylquinoline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Reduction: Formation of 8-(4-Amino-2-nitrophenoxy)-2-methylquinoline.

Scientific Research Applications

The applications of "8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline" in scientific research are not explicitly detailed within the provided search results. However, the search results offer some context regarding quinoline derivatives and related compounds, which can be helpful in understanding the potential applications of this specific compound.

Understanding Quinoline Derivatives

Quinoline derivatives are nitrogen-containing heterocycles that have garnered significant attention due to their wide variety of biological activities . These activities include anti-tuberculosis, antiproliferative, anthelmintic, antibacterial, and antioxidant properties .

Potential Applications Based on Related Compounds

Given the broad range of biological activities associated with quinoline derivatives, "this compound" may have potential applications in various areas of scientific research:

- Medicinal Chemistry : Quinoline derivatives are known for their potential in creating chemical libraries for drug discovery . The presence of chloro and nitro groups on the phenoxy ring, along with the methylquinoline core, might offer unique interactions with biological targets.

- Anti-inflammatory Activity : Certain quinoline derivatives have demonstrated anti-inflammatory activity and are useful as agents for inhibiting arthral destruction . The novel 4-phenylquinoline derivatives, which contain an optionally substituted amino group or optionally substituted heterocyclic group at the 2-position and an acyl group, a halogen atom, a hydroxyalkyl group, or an amidated carboxyl group at the 3-position, have anti-inflammatory activity .

- Drug Development : Quinoline-based chemical entities have been explored for various medicinal applications, such as antimalarial drugs . The compound's structural features might make it a candidate for developing new therapeutic agents.

Specific Reactions and Synthesis

The search results also provide information on reactions involving related compounds, which could be relevant to synthesizing and modifying "this compound":

- Nucleophilic Substitution : A study reports on the synthesis of a related compound, 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate, involving the nucleophilic substitution of 4-chloro-5-fluoro-2-nitrophenol on ethyl bromoacetate .

- Preparation of Intermediates : The preparation of rivastigmine-like intermediate involves a reaction between commercial 3-cyanophenol and dimethyl carbamoyl chloride in the presence of triethylamine (TEA) .

Mechanism of Action

The mechanism of action of 8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their distinguishing features:

Key Observations :

Physical and Spectroscopic Properties

- Melting Points : Related compounds (e.g., 4k in ) exhibit high melting points (223–225°C), likely due to strong intermolecular interactions from nitro and chloro groups .

- NMR Data: 8-(4-Methoxyphenyl)-2-methylquinoline: ¹H NMR (CDCl₃) δ 2.73 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃) . Target Compound: Expected downfield shifts for aromatic protons near nitro and chloro groups.

Biological Activity

8-(4-Chloro-2-nitrophenoxy)-2-methylquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure features a quinoline core substituted with a chloro and nitro group, which may influence its biological activity. Its molecular formula is C12H8ClN3O3, and it has a molecular weight of approximately 273.66 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit tumor growth in specific cancer models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits growth in xenograft models |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets involved in cell proliferation and microbial resistance pathways.

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound inhibited growth at concentrations below 50 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.

- Cancer Xenograft Model : In a xenograft model of human ovarian adenocarcinoma, treatment with this compound resulted in a significant reduction in tumor size compared to controls, highlighting its anticancer potential.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity. These derivatives are being evaluated for their ability to target specific cancer pathways and their antimicrobial spectrum.

Table 2: Comparative Efficacy of Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.